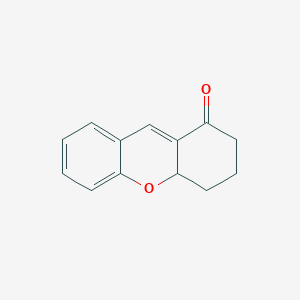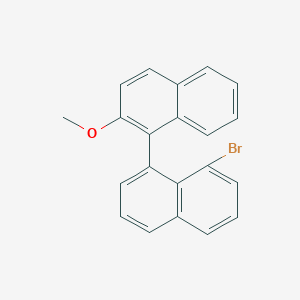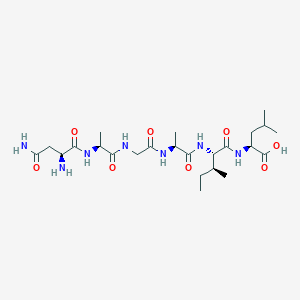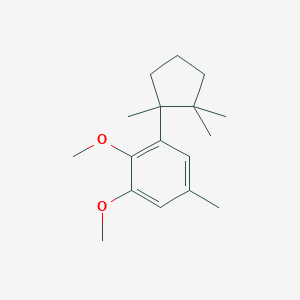
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- is a complex organic compound with the molecular formula C17H26O2. This compound is characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups, a methyl group, and a trimethylcyclopentyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be achieved through several methods. One common approach involves the alkylation of a benzene derivative with appropriate reagents. For instance, the reaction of 1,2-dimethoxybenzene with a suitable alkylating agent under controlled conditions can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be compared with other similar compounds such as:
Benzene, 1,2-dimethoxy-: This compound lacks the methyl and trimethylcyclopentyl groups, making it less complex and potentially less active in certain applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
396102-32-2 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1,2-dimethoxy-5-methyl-3-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-12-10-13(15(19-6)14(11-12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3 |
Clé InChI |
FTIGPTUHELPSJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)OC)C2(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


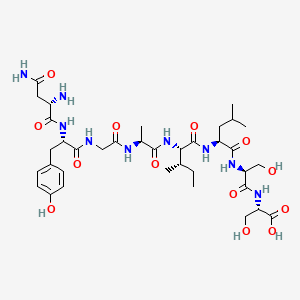
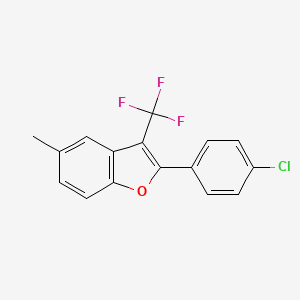
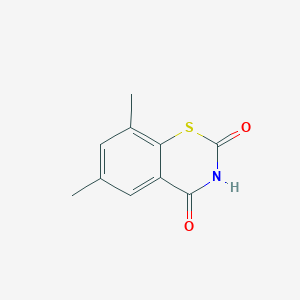
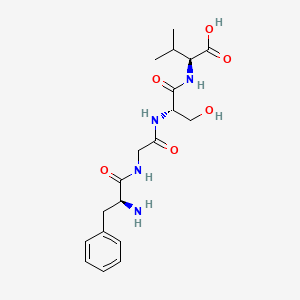
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
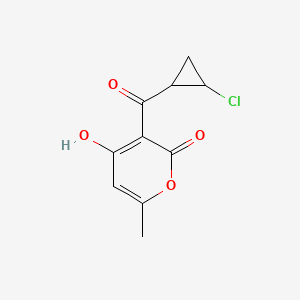
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
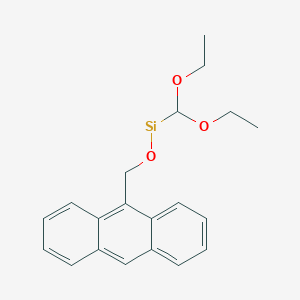
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
